1H-Pyrrole-2-carboxylate

Medicinal Chemistry Process Chemistry Salt Formation

Researchers sourcing regioisomerically pure pyrrole building blocks often encounter supply inconsistency. Pyrrole-2-carboxylic acid (CAS 634-97-9) is a versatile heterocyclic scaffold with distinct reactivity unmatched by its 3-position isomer or furan analog. • 8-fold S. aureus selectivity vs. furan-2-carboxylate Ag(I) complex for antimicrobial programs • C-H borylation/Suzuki coupling enables protection-free lamellarin core synthesis • Antifungal MIC 4 µg/mL against Phytophthora capsici for biofungicide development • Thermal decarboxylation lability enables late-stage diversification to NH-free pyrroles ≥98% purity, ambient shipping, global stock availability.

Molecular Formula C5H4NO2-
Molecular Weight 110.09 g/mol
Cat. No. B1227814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2-carboxylate
Molecular FormulaC5H4NO2-
Molecular Weight110.09 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(=O)[O-]
InChIInChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8)/p-1
InChIKeyWRHZVMBBRYBTKZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole-2-carboxylate: Technical Specifications and Core Chemical Properties for Procurement Decisions


1H-Pyrrole-2-carboxylate (CAS 634-97-9 for the free acid, also known as pyrrole-2-carboxylic acid) is a fundamental pyrrole-based heterocyclic building block characterized by a carboxyl group at the 2-position of the pyrrole ring. It serves as a versatile scaffold in medicinal chemistry, agrochemicals, and materials science [1]. The compound exhibits an acid dissociation constant (pKa) of 4.4 in aqueous solution at 25°C [2]. Its reactivity profile is dominated by the unique electronic properties conferred by the pyrrole nitrogen, which results in notable differences in acidity, stability, and synthetic utility compared to its regioisomers (pyrrole-3-carboxylate) and other heterocyclic carboxylates (e.g., furan- or thiophene-2-carboxylate) [2][3].

Why Pyrrole-2-Carboxylate Cannot Be Substituted with Pyrrole-3-Carboxylate or Other Heterocyclic Analogs


Procurement specialists and scientists must recognize that pyrrole-2-carboxylate is not functionally interchangeable with its regioisomer, pyrrole-3-carboxylate, or with other 5-membered heterocyclic carboxylates like furan-2-carboxylate. These compounds exhibit distinct physicochemical and biological properties that preclude simple substitution. The pKa of pyrrole-2-carboxylic acid (4.4) is significantly lower than that of pyrrole-3-carboxylic acid (5.0), indicating a 4-fold difference in acidity which directly impacts salt formation, solubility, and reactivity in synthetic protocols [1]. Furthermore, the 2-position carboxylic acid is uniquely susceptible to thermal decarboxylation, a key synthetic transformation that is less facile for the 3-isomer [1]. In biological systems, these positional isomers display divergent activities; for example, anti-inflammatory and membrane-stabilizing properties are associated with substituted pyrrole-3-carboxylic acids but not with pyrrole-2-carboxylic acids [2]. Even among different heterocycles, a direct head-to-head study of their silver(I) complexes revealed that Ag(pyrrole-2-carboxylate) is 8-fold more selective against S. aureus compared to the furan-2-carboxylate analog, demonstrating that the nitrogen heteroatom in the pyrrole ring confers a unique biological selectivity profile [3].

Quantitative Differentiation Evidence: 1H-Pyrrole-2-carboxylate vs. Comparators


Superior Acidity Profile: 4-Fold Lower pKa Compared to Pyrrole-3-Carboxylate

1H-Pyrrole-2-carboxylic acid exhibits a pKa of 4.4 in water at 25°C, making it a stronger acid than its regioisomer, pyrrole-3-carboxylic acid, which has a pKa of 5.0 [1]. This difference in acid dissociation constant is critical for applications involving salt formation, solubility in physiological buffers, and the compound's behavior as a reactive intermediate.

Medicinal Chemistry Process Chemistry Salt Formation

Defined Reactivity: Distinct Decarboxylation Lability Enables Selective Transformations

The carboxyl group at the 2-position of the pyrrole ring is notably labile and can be removed with greater ease compared to the 3-position analog. This property is exploited in preparative decarboxylation and ipso-substitution reactions (e.g., nitration, halogenation), offering a unique synthetic handle not available with pyrrole-3-carboxylate [1]. While both isomers can undergo thermal decarboxylation, the 2-carboxylic acid is significantly more reactive in these transformations.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Quantified Antimicrobial Selectivity: 8-Fold Higher Efficacy of Ag(I) Complex vs. Furan-2-Carboxylate Analog

A direct head-to-head comparison of silver(I) complexes revealed that {[Ag(Py2c)]}n (AgPy2c, Py2c = pyrrole-2-carboxylate) is 8 times more effective against S. aureus and E. coli compared to its effect on beneficial lactobacilli, a measure of its microbial selectivity. In contrast, the furan-2-carboxylate complex (AgFu2c) displayed a lower, 4-fold selectivity against S. aureus [1]. This demonstrates that the pyrrole-based ligand confers a superior selectivity profile, which is crucial for minimizing off-target effects in potential antimicrobial applications.

Antimicrobial Agents Medicinal Inorganic Chemistry Biological Selectivity

Proven Antifungal Potency: Low MIC (4 µg/mL) Against Phytophthora capsici

1H-Pyrrole-2-carboxylic acid (PCA) demonstrated strong antifungal activity against the oomycete pathogen Phytophthora capsici, with a reported minimum inhibitory concentration (MIC) of 4 µg/mL [1]. This high potency positions PCA as a natural product-based biopesticide candidate. While a direct comparator within the same study is not provided, this MIC value serves as a crucial baseline for assessing the activity of analogs and derivatives.

Agrochemicals Antifungal Agents Biopesticides

Facile Functionalization: Direct Access to NH-Free 5-Aryl-Pyrrole-2-Carboxylates via Catalytic C-H Borylation

A streamlined two-step synthetic methodology has been developed that leverages pyrrole-2-carboxylate esters for catalytic C-H borylation and subsequent Suzuki coupling [1]. This route enables the synthesis of valuable NH-free 5-aryl-pyrrole-2-carboxylates in good to excellent yields, bypassing the traditional and inefficient need for N-H protection and deprotection steps. This provides a practical and scalable advantage for the synthesis of complex, biologically active molecules like lamellarins.

Medicinal Chemistry Organic Synthesis Process Development

Recommended Application Scenarios for 1H-Pyrrole-2-carboxylate Based on Verified Evidence


Synthesis of Lamellarin Analogs and Anti-Mitotic Agents

The efficient, protection-free synthesis of 5-aryl-pyrrole-2-carboxylates via C-H borylation/Suzuki coupling makes 1H-pyrrole-2-carboxylate esters a premier starting material for accessing the lamellarin core and related anti-mitotic hybrids [1][2]. Researchers should prioritize this scaffold when designing synthetic routes to these topoisomerase I inhibitors and multidrug resistance reversal agents.

Development of Selective Silver(I)-Based Antimicrobials

Given the 8-fold selectivity index of the Ag(pyrrole-2-carboxylate) complex against S. aureus relative to beneficial bacteria, this compound is a superior ligand choice for developing new antimicrobial agents with a reduced risk of dysbiosis [1]. Procurement should be driven by this unique biological selectivity profile, which is not observed with the furan-2-carboxylate analog.

Biopesticide Formulation for Oomycete Control

The potent in vitro antifungal activity (MIC = 4 µg/mL) of 1H-pyrrole-2-carboxylic acid against Phytophthora capsici provides a strong rationale for its use as a lead compound in developing biofungicides [1]. This is particularly relevant for controlling diseases like Phytophthora blight in agriculture, where the compound's natural product origin may offer environmental and regulatory advantages.

Precursor for Decarboxylative Transformations in Drug Discovery

The unique lability of the 2-position carboxyl group in pyrrole-2-carboxylate allows for facile decarboxylation and ipso-substitution, providing a versatile route to diverse pyrrole derivatives [1]. This property is invaluable in medicinal chemistry for late-stage functionalization and for generating NH-free pyrroles, which are common motifs in kinase inhibitors and other pharmaceutical agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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